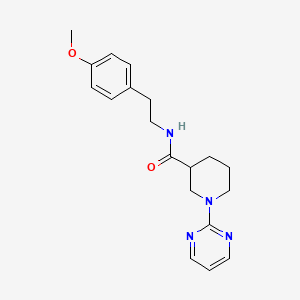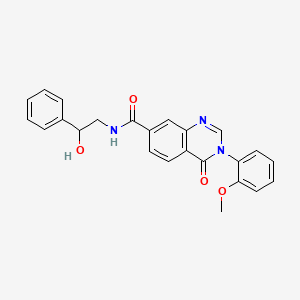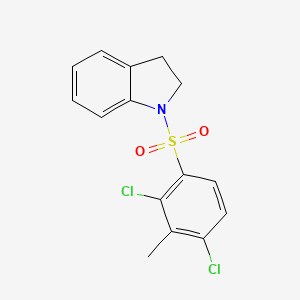![molecular formula C13H8Cl2N2O3 B15105349 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B15105349.png)
2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of dichlorophenoxy and furan groups further enhances its reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the reaction of 2,3-dichlorophenol with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting intermediate is then cyclized to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with various molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and proteases, leading to disruption of cellular processes. The presence of the dichlorophenoxy group allows for strong binding to hydrophobic pockets in proteins, enhancing its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
Uniqueness
2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole stands out due to its unique combination of the dichlorophenoxy and furan groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H8Cl2N2O3 |
|---|---|
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
2-[(2,3-dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-3-1-4-9(12(8)15)19-7-11-16-17-13(20-11)10-5-2-6-18-10/h1-6H,7H2 |
Clave InChI |
OBYQKARPHXCDJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NN=C(O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15105276.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)



![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105301.png)
![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)



![1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15105345.png)
![[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B15105346.png)
